α-Sofosbuvir Desphosphate is synthesized from sofosbuvir, which itself is derived from a series of chemical modifications involving nucleotides and phosphoramidates. Sofosbuvir was developed as part of efforts to create direct-acting antivirals that can effectively inhibit viral replication in hepatitis C patients, showcasing a significant advancement in antiviral therapy.
This compound falls under the category of antiviral agents, specifically targeting the hepatitis C virus. It is classified as a nucleotide analog, which mimics natural nucleotides and interferes with viral RNA synthesis.
The synthesis of α-Sofosbuvir Desphosphate involves several steps, primarily focusing on the dephosphorylation of sofosbuvir. The process typically includes:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure optimal yields. For example, using strong bases like sodium hydroxide or potassium hydroxide can facilitate the hydrolysis while maintaining the integrity of the nucleotide structure.
The molecular structure of α-Sofosbuvir Desphosphate consists of a ribonucleotide framework with a modified sugar moiety. The absence of the phosphate group distinguishes it from its parent compound, sofosbuvir.
The structural formula can be represented as follows:
Crystallographic studies have elucidated its three-dimensional conformation, confirming that it retains a similar spatial arrangement to other nucleotide analogs.
α-Sofosbuvir Desphosphate participates in various chemical reactions typical for nucleotide analogs, including:
The reactivity profile indicates that α-Sofosbuvir Desphosphate can form stable complexes with viral enzymes, inhibiting their function and preventing viral replication effectively.
The mechanism by which α-Sofosbuvir Desphosphate exerts its antiviral effects involves:
Studies have demonstrated that treatment regimens including sofosbuvir lead to high sustained virological response rates (SVR), indicating effective suppression of viral load in infected patients.
Relevant analyses such as spectroscopic methods (NMR, IR) confirm these properties and support its characterization as an active pharmaceutical ingredient.
α-Sofosbuvir Desphosphate is primarily used in:
Through these applications, α-Sofosbuvir Desphosphate continues to contribute significantly to advancements in antiviral therapies and research methodologies aimed at combating viral diseases.
α-Sofosbuvir Desphosphate is a pivotal intermediate metabolite of the prodrug sofosbuvir, characterized by the absence of the γ-phosphate group present in the pharmacologically active triphosphate form. Its core structure retains the β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylribose sugar moiety linked to a uracil base, consistent with sofosbuvir’s architecture [1] [4]. The molecule features a chiral phosphoramidate group with a stereospecific phosphorus center (SP configuration), critical for its biological activity. Unlike sofosbuvir, α-Sofosbuvir Desphosphate lacks the terminal isopropyloxycarbonyloxymethyl ester, resulting in a monophosphate instead of a phosphoramidate prodrug group [4] [6]. This modification reduces molecular weight by ≈100 Da and increases polarity, altering membrane permeability. Stereochemical integrity at the C2′ position (methyl and fluoro substituents) remains preserved, maintaining the steric constraints essential for NS5B polymerase binding [1] [8].
Table 1: Structural Features of α-Sofosbuvir Desphosphate vs. Sofosbuvir
Property | α-Sofosbuvir Desphosphate | Sofosbuvir |
---|---|---|
Molecular Formula | C₂₂H₂₉FN₃O₉P⁻¹ (hypothetical) | C₂₂H₂₉FN₃O₉P |
Phosphate Groups | Monophosphate | Phosphoramidate (prodrug) |
Key Stereocenters | C1′, C2′, C3′, C4′, P-chiral | C1′, C2′, C3′, C4′, P-chiral |
Molecular Weight (Da) | ≈529 (exact mass varies) | 529.45 |
Polarity | High (ionized at pH 7.4) | Moderate (ester mask) |
The synthesis of α-Sofosbuvir Desphosphate occurs in vivo via enzymatic hydrolysis of sofosbuvir. The activation cascade begins with carboxylesterase 1 (CES1) and cathepsin A (CatA) in hepatocytes, cleaving the carboxyl ester moiety to form an alanyl phosphate intermediate [1] [3]. Subsequent non-enzymatic rearrangement yields the monophosphate metabolite, which undergoes phosphorylation by uridine-cytidine kinase 2 (UCK2) and nucleoside diphosphate kinase (NDPK) to form the active triphosphate GS-461203 [3] [9]. In vitro synthesis employs chemoselective dephosphorylation of sofosbuvir using phosphatases or controlled hydrolysis under mild acidic conditions (pH 5.0–6.0) [4] [6]. The phosphoramidate prodrug design of sofosbuvir specifically addresses the kinase bypass limitation, as nucleoside kinases inefficiently phosphorylate 2′-modified ribose sugars. This is evidenced by the 1,200-fold lower catalytic efficiency of adenosine kinase for ribavirin (a similar nucleoside analog) compared to adenosine [9].
Table 2: Enzymatic Activation Steps for Sofosbuvir to α-Sofosbuvir Desphosphate
Step | Enzyme | Reaction | Tissue Specificity |
---|---|---|---|
1 | Carboxylesterase 1 (CES1) | Hydrolysis of carboxyl ester | Liver/Intestinal |
2 | Cathepsin A (CatA) | Cleavage of amino acid moiety | Hepatic lysosomes |
3 | Non-enzymatic | Formation of alanyl phosphate | Systemic circulation |
4 | Hint1 phosphatase | Dephosphorylation (if applicable) | Ubiquitous |
α-Sofosbuvir Desphosphate exhibits distinct biochemical properties compared to sofosbuvir and its downstream metabolites:
Table 3: Pharmacokinetic Comparison of Nucleotide Metabolites
Parameter | α-Sofosbuvir Desphosphate | Sofosbuvir Triphosphate | Ribavirin Monophosphate |
---|---|---|---|
Intracellular t₁/₂ | 20–27 hours | >24 hours | 12–18 hours |
Primary Target | Metabolic intermediate | HCV NS5B Polymerase | IMP Dehydrogenase |
Key Enzyme for Activation | UCK2/NDPK | N/A (active form) | Adenosine Kinase |
Catalytic Efficiency (kcat/Km) | N/A | 0.52 µM⁻¹min⁻¹ (HCV GT1b) | 3.3 × 10⁻³ min⁻¹µM⁻¹ (AK) |
α-Sofosbuvir Desphosphate demonstrates pH-dependent stability, with optimal integrity at physiological pH (7.4). Degradation occurs via three primary pathways:
Table 4: Degradation Products Under Accelerated Conditions
Stress Condition | Primary Degradants | Mechanism | Detection Method |
---|---|---|---|
Acidic (pH 2.0) | Uracil + Lactonized sugar | Glycosidic hydrolysis | HPLC-MS (m/z 113, 245) |
Alkaline (pH 9.0) | 2′-Deoxy-2′-fluoro-2′-C-methylribose-5′-phosphate | Depyrimidination | NMR (δ 5.9 ppm, d) |
Oxidative (0.3% H₂O₂) | 5′-Hydroperoxy derivative | Phosphate oxidation | LC-MS (m/z 546 → 562) |
Thermal (40°C) | Phosphorus epimers | Stereoinversion at P-center | Chiral HPLC |
Formulation strategies to stabilize α-Sofosbuvir Desphosphate include:
These properties underscore its role as a stable metabolic intermediate in sofosbuvir’s activation pathway, with degradation kinetics directly impacting intracellular triphosphate bioavailability [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7